molecular formula C6H8O3 B1395586 2(5H)-Furanone, 4-hydroxy-3,5-dimethyl- CAS No. 22621-29-0

2(5H)-Furanone, 4-hydroxy-3,5-dimethyl-

Cat. No. B1395586
Key on ui cas rn: 22621-29-0
M. Wt: 128.13 g/mol
InChI Key: YDFWUMWMONMZLA-UHFFFAOYSA-N
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Patent
US09206198B2

Procedure details

To ethyl 4-bromo-2-methyl-3-oxopentanoate (7.49 g, 31.6 mmol) was added cold potassium hydroxide (4.7 g, 84 mmol) in water (36 mL) at 0° C., the resulting mixture was vigorously stirred at 0° C. for 4 h. The reaction mixture was extracted with methylene chloride (2×100 mL), the alkaline phase was acidified to ph 1 by 6N hydrogen chloride followed by extraction with methylene chloride (3 times 100 mL). The combined latter organic phase was dried over sodium sulfate, and concentrated to give 4-hydroxy-3,5-dimethylfuran-2(5H)-one. LCMS: (M+23)+: 151.10, 1HNMR (500 MHz, CDCl3), δ4.882-4.842 (dd, J=6.8 Hz, 1H), 3.744 (s, 1H), 1.759(s, 3H). 1.526-1.513 (d, J=6.8 Hz, 3H).
Name
ethyl 4-bromo-2-methyl-3-oxopentanoate
Quantity
7.49 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC(C)[C:3](=[O:11])[CH:4]([CH3:10])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[OH-].[K+]>O>[OH:11][C:3]1[CH:8]([CH3:9])[O:7][C:5](=[O:6])[C:4]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
ethyl 4-bromo-2-methyl-3-oxopentanoate
Quantity
7.49 g
Type
reactant
Smiles
BrC(C(C(C(=O)OCC)C)=O)C
Name
Quantity
4.7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
36 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was vigorously stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with methylene chloride (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with methylene chloride (3 times 100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined latter organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C(OC1C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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